![molecular formula C11H8N2O3 B1396658 3-Phenoxypyrazine-2-carboxylic acid CAS No. 1311278-31-5](/img/structure/B1396658.png)
3-Phenoxypyrazine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Agonist Activity for hTGR5
A series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed and synthesized, showing excellent agonist activity for hTGR5, a target for treating non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity. These compounds exhibited superior activity compared to the reference drug INT-777 .
Antimycobacterial Properties
Research has explored the antimycobacterial potential of 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids , which are more lipophilic derivatives of pyrazinoic acid. These studies aim to find new treatments against Mycobacterium tuberculosis .
Synthesis of Pyrazinamide Analogues
The compound has been used in the synthesis of pyrazinamide analogues, which are investigated for their antitubercular activities. The synthesis process involves the Yamaguchi reaction with various aliphatic and aromatic amines .
Nanotechnology Applications
Carboxylic acids, including derivatives like 3-Phenoxypyrazine-2-carboxylic acid , assist in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation. This is crucial for producing polymer nanomaterials with enhanced properties .
Photophysical Characteristics
The compound has been involved in reactions to produce various pyrazine derivatives, which are then studied for their photophysical characteristics. This research is significant for developing materials with specific light-absorbing or emitting properties .
Versatile Scaffold in Chemical Synthesis
Pyrazine derivatives: , including those derived from 3-Phenoxypyrazine-2-carboxylic acid , serve as versatile scaffolds in chemical synthesis. They are used to create compounds with a wide range of biological activities by reacting with different reagents like piperazines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-phenoxypyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)9-10(13-7-6-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNVBOIOSGJNIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxypyrazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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